1H-indole-4,7-diol

Catalog No.
S12372903
CAS No.
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-indole-4,7-diol

Product Name

1H-indole-4,7-diol

IUPAC Name

1H-indole-4,7-diol

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c10-6-1-2-7(11)8-5(6)3-4-9-8/h1-4,9-11H

InChI Key

CSFIMPKKNQAIBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C=CN2)O

1H-indole-4,7-diol is an organic compound characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The molecular formula of 1H-indole-4,7-diol is C8H7NO2, indicating it contains eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms. This compound features hydroxyl groups (-OH) at the 4 and 7 positions of the indole structure, contributing to its unique chemical properties and biological activities.

  • Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations .
  • Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, enhancing its solubility and reactivity.
  • Substitution Reactions: The presence of hydroxyl groups allows for electrophilic aromatic substitution, where other substituents can be introduced onto the indole ring.

1H-indole-4,7-diol exhibits a range of biological activities:

  • Antioxidant Properties: Indole derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Activity: Research indicates that indole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects: Some studies have shown that indole compounds possess antimicrobial properties against various pathogens.

Several methods have been developed for synthesizing 1H-indole-4,7-diol:

  • Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form indoles .
  • Mannich Reaction: This approach allows for the introduction of amine and aldehyde components into the indole framework, leading to diverse derivatives including 1H-indole-4,7-diol .
  • Hydroxylation Reactions: Direct hydroxylation of indole precursors can yield 1H-indole-4,7-diol through specific catalytic processes.

1H-indole-4,7-diol has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential candidate for drug development against cancer and other diseases.
  • Agricultural Chemicals: Its antimicrobial properties may be useful in developing new agrochemicals.
  • Research Tools: As a biochemical probe, it can help elucidate biological pathways involving indoles.

Studies on the interactions of 1H-indole-4,7-diol with biomolecules have shown significant potential:

  • Enzyme Inhibition: It has been investigated for its ability to inhibit various enzymes linked to disease pathways, including monoamine oxidases and cholinesterases .
  • Receptor Binding: Research indicates that indole derivatives may interact with neurotransmitter receptors, suggesting a role in neuropharmacology.

Several compounds are structurally similar to 1H-indole-4,7-diol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
2,3-Dimethyl-1H-indole-4,7-diolMethyl substitutions at positions 2 and 3Enhanced lipophilicity and altered biological activity
Indole-3-carboxylic acidCarboxylic acid group at position 3Known for its role in plant growth regulation
5-HydroxyindoleHydroxyl group at position 5Important in serotonin biosynthesis

Uniqueness of 1H-Indole-4,7-diol

What sets 1H-indole-4,7-diol apart from these similar compounds is its specific arrangement of hydroxyl groups at the 4 and 7 positions. This configuration not only influences its reactivity and solubility but also enhances its potential therapeutic applications compared to other indoles that may lack such functionalization. The distinct biological activities associated with this compound further highlight its uniqueness in medicinal chemistry.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

149.047678466 g/mol

Monoisotopic Mass

149.047678466 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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